molecular formula C12H8ClFO3S B2602217 [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride CAS No. 887344-39-0

[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride

Cat. No.: B2602217
CAS No.: 887344-39-0
M. Wt: 286.7
InChI Key: FLGVKOCPVIQILN-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C12H8ClFO3S and a molecular weight of 286.71 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.

Safety and Hazards

“[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride” is corrosive and poses a danger. It has hazard statements H302 and H314 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride typically involves the reaction of 4-fluorophenol with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Properties

IUPAC Name

2-(4-fluorophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-4-2-1-3-11(12)17-10-7-5-9(14)6-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGVKOCPVIQILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

16.1 g (0.138 mol) of chlorosulfonic acid are slowly added dropwise to a solution of 13.05 g of 4-fluorophenoxybenzene (0.069 mol) cooled to 0° C. After the addition is complete, the mixture is stirred at room temperature for a further 4 hours. For work up, 50 ml of dichloromethane are added, and the mixture is washed once with H2O. The aqueous phase is separated off and extracted twice more with 50 ml of dichloromethane each time. The combined organic phases are dried with MgSO4 and concentrated, resulting in the title compound as a colorless solid. Yield: 11.03 g; 60%.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
13.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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